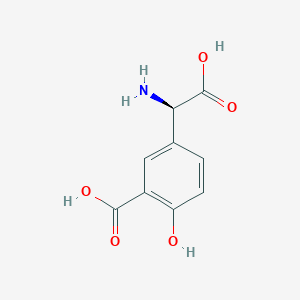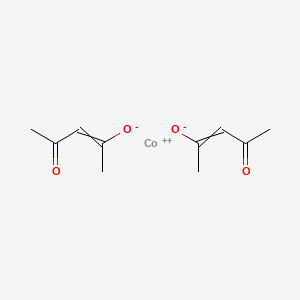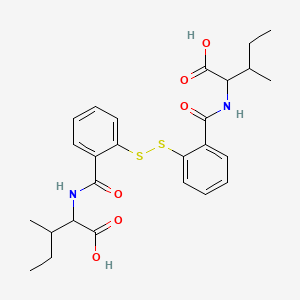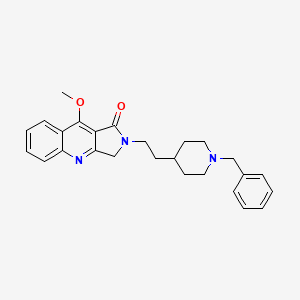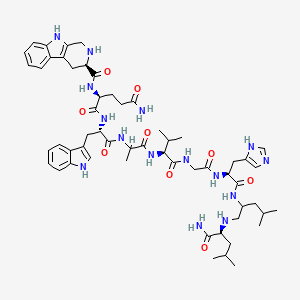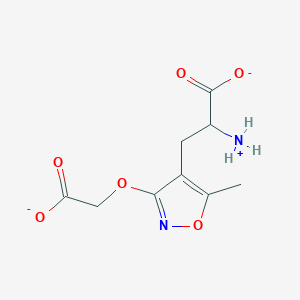![molecular formula C69H75ClN8O24S B10782005 2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)
2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK&F-104662 is a glycopeptide antibiotic known for its potent activity against gram-positive bacteria. It has been studied for its effectiveness in treating infections caused by resistant strains of bacteria, making it a valuable compound in the field of antimicrobial therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK&F-104662 involves complex organic reactions typically starting from a core glycopeptide structure. The process includes multiple steps of glycosylation, protection, and deprotection reactions to achieve the desired structure. Specific details of the synthetic routes are often proprietary, but they generally involve the use of advanced organic synthesis techniques under controlled conditions.
Industrial Production Methods
Industrial production of SK&F-104662 would likely involve large-scale fermentation processes, followed by extraction and purification steps. The fermentation process utilizes genetically engineered microorganisms capable of producing the glycopeptide antibiotic. Post-fermentation, the compound is extracted using solvent extraction techniques and purified through chromatography methods to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
SK&F-104662 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycopeptide structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the antibiotic’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the glycopeptide structure. These products can include derivatives with enhanced antimicrobial activity or altered pharmacokinetic properties.
Scientific Research Applications
SK&F-104662 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying glycopeptide synthesis and modifications.
Biology: It is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
Medicine: SK&F-104662 is explored for its potential in treating infections caused by resistant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)
Industry: The compound’s production methods and modifications are of interest for large-scale manufacturing of antibiotics.
Mechanism of Action
SK&F-104662 exerts its effects by inhibiting cell wall synthesis in gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This binding disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat similar infections.
Dalbavancin: A newer glycopeptide with extended activity against resistant strains.
Uniqueness
SK&F-104662 is unique due to its high activity against a broad range of gram-positive bacteria, including resistant strains. Its effectiveness in vitro has been shown to be comparable to or even better than vancomycin and teicoplanin in certain cases .
Properties
Molecular Formula |
C69H75ClN8O24S |
|---|---|
Molecular Weight |
1467.9 g/mol |
IUPAC Name |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C69H75ClN8O24S/c1-27-55(84)39(71)25-48(97-27)101-60-31-9-15-44(38(70)20-31)99-46-22-32-21-45(61(46)102-69-59(88)58(87)57(86)47(26-79)100-69)98-35-12-6-29(7-13-35)56(85)53(77-63(90)41(72-2)18-28-4-10-33(80)11-5-28)66(93)73-40(16-17-103-3)62(89)74-51(32)65(92)75-50-30-8-14-42(82)36(19-30)49-37(23-34(81)24-43(49)83)52(68(95)96)76-67(94)54(60)78-64(50)91/h4-15,19-24,27,39-41,47-48,50-60,69,72,79-88H,16-18,25-26,71H2,1-3H3,(H,73,93)(H,74,89)(H,75,92)(H,76,94)(H,77,90)(H,78,91)(H,95,96) |
InChI Key |
WFNCHQBFPSHWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=CC=C(C=C1)C(C(C(=O)NC(C(=O)N6)CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC)O)O)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)](/img/structure/B10781932.png)

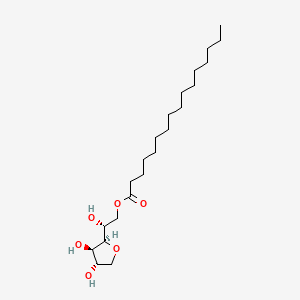
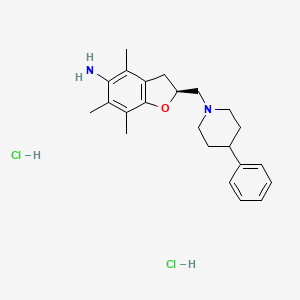
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
